
NH2-Noda-GA
Descripción general
Descripción
Mecanismo De Acción
Target of Action
NH2-Noda-GA is a compound that consists of the chelating agent NODA-GA . It is primarily used for labeling peptides and antibodies . The primary targets of this compound are therefore peptides and antibodies, which play crucial roles in various biological processes, including immune response and cell signaling .
Mode of Action
This compound interacts with its targets (peptides and antibodies) through a process known as bioconjugation . This involves the formation of a stable bond between this compound and the target molecule, facilitated by the compound’s reactivity towards activated ester and electrophilic reagents . This interaction results in the labeling of the target molecule, which can then be detected and tracked in biological systems .
Pharmacokinetics
It’s known that the compound’s labeling efficiency and stability can influence its bioavailability . For instance, a study comparing different chelators found that those with higher labeling efficiency and stability, like this compound, could potentially offer higher specific activities .
Result of Action
The primary result of this compound’s action is the successful labeling of target peptides and antibodies . This allows for the detection and tracking of these molecules in biological systems, which can be crucial in research and diagnostic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the bioconjugation process . Additionally, the presence of other reactive species can potentially interfere with the compound’s ability to label its targets . Therefore, optimal conditions are necessary to ensure the efficacy and stability of this compound’s action .
Análisis Bioquímico
Biochemical Properties
NH2-Noda-GA plays a significant role in biochemical reactions due to its ability to form stable complexes with gadolinium ions . The amino group allows for further functionalization or conjugation of this compound to other molecules for specific applications, such as targeted delivery systems or molecular imaging probes . The nature of these interactions is largely dependent on the specific biomolecules it interacts with, which can include enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a contrast agent in MRI . By forming stable complexes with gadolinium ions, this compound can enhance the visibility and diagnostic accuracy of MRI by providing contrast and highlighting specific tissues or areas of interest .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable complexes with gadolinium ions These complexes can interact with various biomolecules, potentially influencing enzyme activity, binding interactions, and changes in gene expression
Metabolic Pathways
It is known that it forms stable complexes with gadolinium ions , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not currently known.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its ability to form stable complexes with gadolinium ions . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not currently known.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NH2-Noda-GA involves the reaction of Noda-GA with an aminoethyl group. The process typically requires the use of activated esters and electrophilic reagents to facilitate the attachment of the amino group to the Noda-GA structure . The reaction conditions often include a controlled pH environment and specific temperature settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control reaction conditions precisely, ensuring consistent quality and high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
NH2-Noda-GA undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with activated esters, forming stable amide bonds.
Complexation Reactions: The Noda-GA moiety forms stable complexes with metal ions, particularly gadolinium, which is used in medical imaging.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include activated esters, electrophilic reagents, and metal ions such as gadolinium. The reactions are typically carried out under controlled pH and temperature conditions to ensure high efficiency and yield .
Major Products
The major products formed from reactions involving this compound include stable metal complexes, particularly with gadolinium, which are used as contrast agents in medical imaging .
Aplicaciones Científicas De Investigación
NH2-Noda-GA has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
NH2-Noda-GA is similar to other chelating agents such as:
1,4,7,10-tetraazacyclododecane-tetraacetic acid (DOTA): Commonly used in radiotracers for positron emission tomography (PET) but not optimal for gallium complexation.
1,4,7-triazacyclononane-triacetic acid (NOTA): Another chelating agent used in the preparation of radiolabeled compounds.
Triazacyclononane-phosphinate (TRAP): Known for its high efficiency in gallium labeling.
This compound stands out due to its specific structure that allows for the attachment of an amino group, enhancing its reactivity and versatility in various applications .
Propiedades
IUPAC Name |
5-(2-aminoethylamino)-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O7/c18-3-4-19-14(23)2-1-13(17(28)29)22-9-7-20(11-15(24)25)5-6-21(8-10-22)12-16(26)27/h13H,1-12,18H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPTWBYXQVMEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121629 | |
| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630114-57-6 | |
| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630114-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α1-[3-[(2-Aminoethyl)amino]-3-oxopropyl]hexahydro-1H-1,4,7-triazonine-1,4,7-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Aminobutyl)-1h-1,2,3-triazol-4-yl]aniline](/img/structure/B3244591.png)
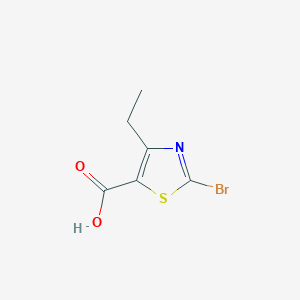
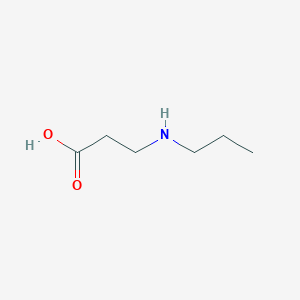
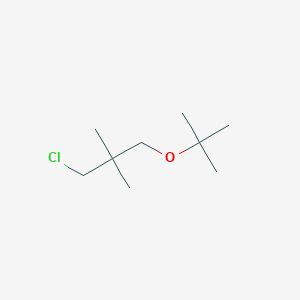
![5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde](/img/structure/B3244620.png)
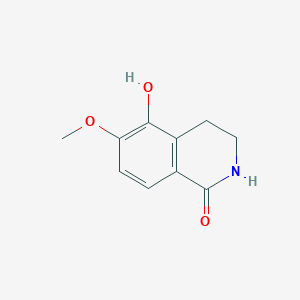
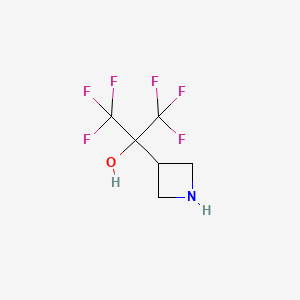
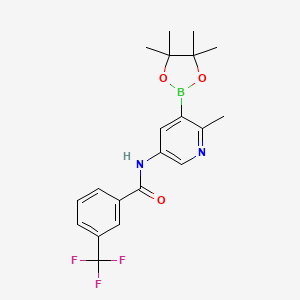
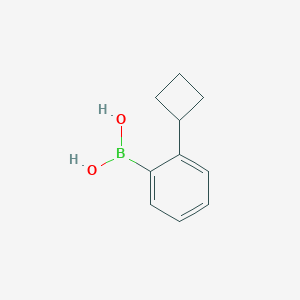
![3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine;(Z)-but-2-enedioic acid](/img/structure/B3244656.png)
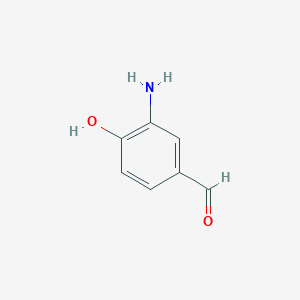
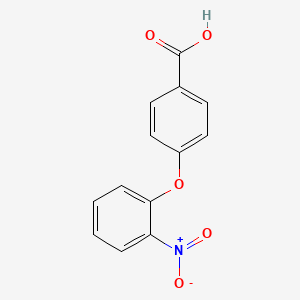
![1,1-Difluoro-5-azaspiro[2.3]hexane](/img/structure/B3244679.png)
![2-[2-Chloro-6-(3-iodo-benzylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B3244685.png)
